Hirsuteine

Übersicht

Beschreibung

Hirsuteine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . It is also known for its potential therapeutic benefits in neurological and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hirsuteine involves several steps, starting from the extraction of the alkaloid from Uncaria species. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield of this compound from Uncaria species .

Analyse Chemischer Reaktionen

Types of Reactions: Hirsuteine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Hirsuteine has demonstrated promising anticancer effects across multiple cancer cell lines.

1. Lung Cancer:

A study conducted on NCI-H1299 non-small cell lung cancer (NSCLC) cells revealed that this compound effectively suppressed cell growth by inducing apoptosis in a dose-dependent manner. The mechanisms involved included cell cycle arrest at the G0-G1 phase and downregulation of cyclin E and CDK2, leading to increased apoptosis markers such as cleaved caspase-3 and -9, Bax, and cytochrome C .

2. Breast Cancer:

Research on MDA-MB-453 breast cancer cells showed that this compound inhibited cell proliferation and colony formation. The compound induced apoptosis through the intrinsic pathway, characterized by an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .

Anti-inflammatory Effects

This compound has been identified as a potential modulator of inflammatory pathways. A recent study indicated that this compound acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling and inflammation. The activation of TRPV1 by this compound led to desensitization effects in sensory neurons, suggesting its potential use in managing pain associated with inflammatory conditions .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It exhibits effects that may benefit neurological disorders through its antioxidant activity and ability to modulate neurotransmitter systems. This compound has shown potential in reducing oxidative stress, which is a contributing factor in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have utilized advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to analyze the absorption and distribution of this compound in vivo. These methods have demonstrated high sensitivity and specificity, providing valuable insights into the compound's bioavailability and metabolism .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Hirsutine: Another indole alkaloid with similar therapeutic benefits but different molecular targets.

Rhynchophylline: Known for its antihypertensive and neuroprotective effects.

Isorhynchophylline: Exhibits anti-inflammatory and antioxidant activities.

Biologische Aktivität

Hirsuteine is a bioactive compound primarily derived from the plant Uncaria rhynchophylla, known for its traditional medicinal uses, including treatment for hypertension and cancer. Recent studies have highlighted its significant biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects in various cancer cell lines, the mechanisms underlying these effects, and relevant case studies.

Antiproliferative Effects

This compound has been shown to inhibit the proliferation of various cancer cell types through multiple mechanisms. The following table summarizes key findings from recent studies:

The mechanisms by which this compound exerts its biological effects include:

- Cell Cycle Arrest : this compound induces cell cycle arrest in treated cancer cells. For instance:

- Induction of Apoptosis : this compound promotes programmed cell death through:

- Molecular Signaling Pathways : The apoptotic effects are mediated by alterations in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, triggering the apoptosome formation and subsequent activation of caspases .

Case Studies

Study on Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that this compound effectively suppressed the growth of NSCLC cells (A549 and NCI-H1299) in a dose-dependent manner. The compound induced significant morphological changes in cells consistent with apoptosis and cell cycle arrest .

Study on Breast Cancer : Another study focused on MDA-MB-453 breast cancer cells, where this compound treatment led to a marked decrease in cell viability and induction of apoptosis through similar mechanisms as observed in lung cancer cells .

Eigenschaften

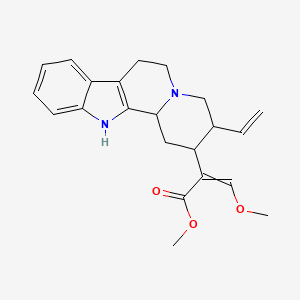

IUPAC Name |

methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.